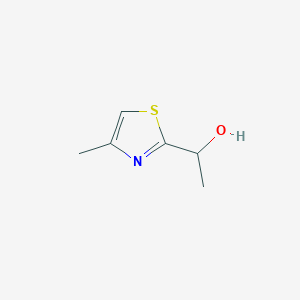

1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol

Description

Significance of the 1,3-Thiazole Heterocyclic Scaffold in Contemporary Chemical and Biological Investigations

The 1,3-thiazole is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nih.govijper.orgbohrium.com The aromatic nature of the thiazole (B1198619) ring, coupled with its ability to participate in hydrogen bonding and other molecular interactions, contributes to its diverse biological activities. nih.gov

Thiazole derivatives have been reported to exhibit a broad spectrum of therapeutic effects, including:

Antimicrobial activity: The thiazole nucleus is a component of several antimicrobial drugs, and ongoing research continues to explore new derivatives with potent antibacterial and antifungal properties. researchgate.netjetir.org

Anticancer activity: A number of clinically used anticancer agents feature the thiazole ring, which can contribute to their mechanism of action by interacting with various biological targets. nih.gov

Anti-inflammatory properties: Thiazole-containing compounds have been investigated for their ability to modulate inflammatory pathways. jetir.org

Antiviral effects: The thiazole scaffold has been incorporated into molecules designed to combat viral infections. researchgate.net

The versatility of the thiazole ring allows for extensive modification at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov This has led to the development of a vast library of thiazole derivatives with a wide range of biological activities.

Contextualization of 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol as a Key Structural Motif

This compound belongs to the class of thiazole-bearing secondary alcohols. Its structure is characterized by a 4-methylthiazole (B1212942) ring attached to an ethanol (B145695) group at the 2-position, with the hydroxyl group on the first carbon of the ethyl chain. This specific arrangement of functional groups suggests its potential as a chiral building block in the synthesis of more complex molecules.

While specific research on the biological activities of this compound is limited, its structural similarity to other biologically active thiazole derivatives makes it a compound of interest. The presence of a hydroxyl group offers a reactive site for further chemical modifications, such as esterification or etherification, to produce a variety of derivatives for biological screening.

Below is a data table summarizing the basic properties of this compound:

| Property | Value | Reference |

| CAS Number | 7586-99-4 | bldpharm.comhoffmanchemicals.comambeed.com |

| Molecular Formula | C6H9NOS | hoffmanchemicals.comambeed.com |

| Molecular Weight | 143.21 g/mol | hoffmanchemicals.comambeed.com |

| Boiling Point | 95-97 °C at 2 Torr | hoffmanchemicals.com |

| Synonyms | 1-(4-Methylthiazol-2-yl)ethan-1-ol, methyl (4-methyl-thiazolyl-2) carbinol, 2-thiazolemethanol, a,4-dimethyl- | hoffmanchemicals.comthegoodscentscompany.com |

| Intended Use | For research purposes only, not for fragrance or flavor use. | thegoodscentscompany.comthegoodscentscompany.com |

Overview of Reported Academic Interest and Research Trajectories for Thiazole-Bearing Alcohols

Academic interest in thiazole-bearing alcohols stems from their potential as intermediates in organic synthesis and as biologically active molecules themselves. The hydroxyl group in these compounds can influence their solubility and ability to form hydrogen bonds, which can be crucial for their interaction with biological targets.

Research in this area has generally followed several trajectories:

Synthesis of Novel Derivatives: A primary focus has been on the development of new synthetic methods to produce a diverse range of thiazole-bearing alcohols with various substitution patterns. This often involves the reduction of the corresponding ketones.

Biological Evaluation: Newly synthesized thiazole alcohols and their derivatives are frequently screened for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chiral Applications: Chiral thiazole-bearing alcohols are of particular interest as they can be used as building blocks for the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals.

While direct research on this compound is not abundant in the current literature, the broader interest in this class of compounds suggests its potential for future investigation.

Scope and Objectives of In-depth Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would aim to address the current gaps in knowledge regarding this specific compound. The primary objectives of such research would include:

Development of an efficient and scalable synthesis: While the compound is commercially available, a detailed and optimized synthetic protocol would be valuable for academic and industrial researchers. This would likely involve the synthesis of the precursor ketone, 1-(4-methyl-1,3-thiazol-2-yl)ethanone, followed by its reduction.

Thorough spectroscopic characterization: A complete set of spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, would be essential for the unambiguous identification and characterization of the compound.

Exploration of its chemical reactivity: Investigating the reactivity of the hydroxyl group and the thiazole ring would provide insights into its potential as a synthetic intermediate.

Preliminary biological screening: A broad-based biological screening of this compound and its simple derivatives would be a crucial first step in identifying any potential pharmacological activities.

Investigation of its potential as a chiral building block: If the compound can be prepared in an enantiomerically pure form, its utility in asymmetric synthesis could be explored.

By pursuing these objectives, the scientific community can gain a deeper understanding of the properties and potential applications of this compound, thereby contributing to the broader field of thiazole chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4-3-9-6(7-4)5(2)8/h3,5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBMDTWLAKFJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7586-99-4 | |

| Record name | 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Methyl 1,3 Thiazol 2 Yl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Thiazole-Ethanol Moiety

A logical retrosynthetic analysis of 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol begins with the disconnection of the C-C bond of the ethanol (B145695) group, leading to the key precursor, 2-acetyl-4-methylthiazole (B1599968). This ketone can be synthesized through various methods, with the Hantzsch thiazole (B1198619) synthesis being a prominent and versatile approach.

The primary disconnection strategy involves:

C-C Bond Disconnection: The bond between the carbonyl carbon and the thiazole ring in 2-acetyl-4-methylthiazole can be conceptually disconnected to reveal a thiazole anion equivalent and an acetylating agent. However, a more practical approach involves the formation of the thiazole ring with the acetyl group already in place or introduced subsequently.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 |

| This compound | 2-Acetyl-4-methylthiazole | Reducing agent |

| 2-Acetyl-4-methylthiazole | 2-Bromo-4-methylthiazole | Acetylating agent |

| 2-Bromo-4-methylthiazole | 2-Amino-4-methylthiazole | Diazotization agent |

| 2-Amino-4-methylthiazole | Chloroacetone (B47974) | Thiourea |

Classical and Modern Approaches to 1,3-Thiazole Ring Formation Relevant to the Compound's Core Structure

The formation of the 1,3-thiazole ring is a cornerstone of the synthesis of this compound. Several classical and modern methods are applicable for constructing the 4-methyl-1,3-thiazole core.

Hantzsch Thiazole Synthesis: This is one of the most common methods for thiazole synthesis, involving the condensation of an α-haloketone with a thioamide. researchgate.netnih.gov For the synthesis of the precursor 2-amino-4-methylthiazole, chloroacetone is reacted with thiourea. researchgate.net The reaction is typically carried out in a solvent such as ethanol, and can be promoted by heat or microwave irradiation to improve yields and reduce reaction times. nih.gov

Cook-Heilbron Thiazole Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent to form a 5-aminothiazole. While not the most direct route to the target compound, it represents a valid strategy for the synthesis of substituted thiazoles. wikipedia.org

Gabriel Thiazole Synthesis: This approach utilizes the cyclization of an α-acylaminoketone with a phosphorus pentasulfide or Lawesson's reagent to yield a 2,5-disubstituted thiazole. This method could be adapted to synthesize 2-acetyl-4-methylthiazole by starting with an appropriately substituted α-acylaminoketone.

Enantioselective Synthesis of this compound and Related Chiral Thiazole Alcohols

The creation of the chiral center in this compound requires an enantioselective approach. This can be achieved through several methods, including chiral auxiliary-mediated transformations, asymmetric catalysis, and enzymatic or biocatalytic approaches.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are removed. Evans' oxazolidinone auxiliaries are widely used for stereoselective aldol (B89426) reactions and alkylations. For the synthesis of the target molecule, an N-acyl oxazolidinone derived from the thiazole carboxylic acid could be subjected to a diastereoselective reduction of the ketone. Alternatively, a chiral auxiliary like camphorsultam can be employed to achieve high stereoselectivity in various transformations.

Asymmetric Catalysis for Stereocenter Induction

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. The asymmetric reduction of the prochiral ketone, 2-acetyl-4-methylthiazole, is a key step.

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to achieve the enantioselective reduction of ketones with high enantiomeric excess. The reaction of 2-acetyl-4-methylthiazole with a borane (B79455) source in the presence of a CBS catalyst would yield the desired chiral alcohol.

Noyori Asymmetric Hydrogenation: Ruthenium-based catalysts with chiral phosphine (B1218219) ligands, developed by Noyori, are highly effective for the asymmetric hydrogenation of a wide range of ketones. This method could be applied to the reduction of 2-acetyl-4-methylthiazole to produce the target compound with high enantiopurity.

Enzymatic or Biocatalytic Approaches

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral alcohols.

Yeast Reduction: Whole-cell catalysis using baker's yeast (Saccharomyces cerevisiae) is a well-established method for the asymmetric reduction of ketones. The reduction of 2-acetyl-4-methylthiazole using yeast would likely provide the corresponding (S)-alcohol with good to excellent enantiomeric excess.

Alcohol Dehydrogenases (ADHs): Isolated ADHs offer greater control and substrate scope compared to whole-cell systems. A suitable ADH can be selected to reduce 2-acetyl-4-methylthiazole to either the (R) or (S) enantiomer of the target alcohol with high selectivity.

Lipase-Catalyzed Kinetic Resolution: In this approach, a racemic mixture of this compound is subjected to acylation catalyzed by a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Optimization of Reaction Conditions and Yields for Academic Preparations

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in an academic setting.

For the Hantzsch synthesis of the thiazole core, key parameters to optimize include:

Solvent: Ethanol is commonly used, but other polar solvents can be explored.

Temperature: While reflux is traditional, microwave irradiation can significantly reduce reaction times and improve yields. nih.gov

Catalyst: The reaction is often self-catalyzed, but the addition of a mild base or acid can sometimes be beneficial.

For the Grignard reaction to form the alcohol, optimization would involve:

Grignard Reagent: The choice and quality of the Grignard reagent are critical.

Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) are standard solvents.

Temperature: The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.

For asymmetric reductions , optimization includes:

Catalyst Loading: In asymmetric catalysis, minimizing the catalyst loading while maintaining high conversion and enantioselectivity is a key goal.

Solvent and Temperature: These parameters can have a significant impact on the stereochemical outcome of the reaction.

Reducing Agent: The choice of borane source in CBS reductions or the hydrogen pressure in Noyori hydrogenations needs to be optimized.

In biocatalytic methods , optimization involves:

Enzyme/Microorganism Selection: Screening different yeasts or ADHs is necessary to find the most effective catalyst.

Reaction Medium: The pH, buffer, and presence of co-solvents can influence enzyme activity and stability.

Substrate Concentration: High substrate concentrations can lead to enzyme inhibition, so this needs to be carefully controlled.

A summary of potential reaction conditions and expected yields for key steps is presented below:

| Reaction Step | Reagents and Conditions | Typical Yield |

| Hantzsch Synthesis of 2-Amino-4-methylthiazole | Chloroacetone, Thiourea, Ethanol, Reflux | 70-85% |

| Synthesis of 2-Acetyl-4-methylthiazole (via Grignard) | 2-Bromo-4-methylthiazole, Mg, Ethyl Acetate, THF, -78 °C | 60-75% |

| Asymmetric Reduction of 2-Acetyl-4-methylthiazole (CBS) | 2-Acetyl-4-methylthiazole, CBS catalyst, BH3·SMe2, THF, -20 °C to rt | >90% |

| Biocatalytic Reduction of 2-Acetyl-4-methylthiazole (Yeast) | 2-Acetyl-4-methylthiazole, Saccharomyces cerevisiae, Glucose, Water/Buffer, 30 °C | 50-80% |

Comparative Analysis of Different Synthetic Routes for Efficiency and Atom Economy

The synthesis of this compound predominantly originates from its corresponding ketone precursor, 2-acetyl-4-methylthiazole. The transformation of the ketone to the secondary alcohol is a critical step, and various reductive methods can be employed. The efficiency, environmental impact, and practicality of these methods can be evaluated through metrics such as reaction yield (efficiency) and atom economy. Here, we provide a comparative analysis of two common and representative synthetic routes: reduction via sodium borohydride (B1222165) and the Meerwein-Ponndorf-Verley (MPV) reduction.

Route A: Reduction with Sodium Borohydride (NaBH₄)

This is a widely used and highly efficient method for the reduction of ketones to alcohols. The reaction involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of 2-acetyl-4-methylthiazole. The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol, which provides a proton to neutralize the resulting alkoxide intermediate.

For practical yield and atom economy calculations, the reaction is often simplified to consider the primary reactants and products involved in the transformation of the substrate. Sodium borohydride is known for its high chemoselectivity for aldehydes and ketones, leading to clean reactions with high yields, often exceeding 90%. scispace.com

Route B: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method that employs a metal alkoxide, typically aluminum isopropoxide, as a catalyst. wikipedia.orgnih.gov The reaction operates on the principle of a reversible hydride transfer from a sacrificial alcohol (commonly isopropanol) to the ketone. wikipedia.org The equilibrium is driven towards the product side by using a large excess of isopropanol (B130326) and by distilling off the acetone (B3395972) byproduct.

The reaction is highly chemoselective, reducing aldehydes and ketones without affecting many other functional groups. nih.gov While effective, yields can be variable and are often slightly lower than those achieved with powerful hydride reagents like NaBH₄. The reaction's primary advantage lies in its use of inexpensive and relatively safe reagents. wikipedia.org

Comparative Data

The efficiency and atom economy of these two representative routes are summarized below. Efficiency is represented by typical reaction yields, while atom economy provides a theoretical measure of how many atoms from the reactants are incorporated into the final desired product.

Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Route A (NaBH₄):

Reactants: 2-acetyl-4-methylthiazole (C₆H₇NOS, MW: 141.19 g/mol ), Sodium Borohydride (NaBH₄, MW: 37.83 g/mol )

Desired Product: this compound (C₆H₉NOS, MW: 143.21 g/mol )

Note: For calculation, the stoichiometry is simplified to a 1:1 molar ratio for the key transformation, acknowledging that 1 mole of NaBH₄ can reduce 4 moles of ketone.

Atom Economy = [143.21 / (141.19 + (37.83/4))] x 100% ≈ 94.9%

Route B (MPV Reduction):

Reactants: 2-acetyl-4-methylthiazole (C₆H₇NOS, MW: 141.19 g/mol ), Isopropanol (C₃H₈O, MW: 60.10 g/mol )

Desired Product: this compound (C₆H₉NOS, MW: 143.21 g/mol )

Note: Aluminum isopropoxide is a catalyst and is not included in the atom economy calculation. The reaction involves the transfer of a hydride from isopropanol, which is converted to acetone.

Atom Economy = [143.21 / (141.19 + 60.10)] x 100% = 71.1%

| Parameter | Route A: NaBH₄ Reduction | Route B: MPV Reduction |

|---|---|---|

| Precursor | 2-acetyl-4-methylthiazole | 2-acetyl-4-methylthiazole |

| Key Reagents | Sodium Borohydride (NaBH₄), Methanol/Ethanol | Aluminum isopropoxide (catalyst), Isopropanol |

| Typical Yield (Efficiency) | High (typically >90%) | Moderate to Good (typically 70-90%) |

| Atom Economy (Theoretical) | ~94.9% | 71.1% |

| Advantages | High yield, fast reaction times, simple workup. | High chemoselectivity, inexpensive reagents, mild conditions. nih.gov |

| Disadvantages | Requires careful handling of NaBH₄ (reacts with water). | Often requires excess sacrificial alcohol, longer reaction times, equilibrium-driven. |

Analysis Summary

From the comparative data, the reduction of 2-acetyl-4-methylthiazole using sodium borohydride (Route A) demonstrates superior performance in terms of both reaction efficiency (yield) and theoretical atom economy. Its straightforward application and high conversion rates make it a preferred method in many laboratory settings.

The Meerwein-Ponndorf-Verley reduction (Route B) , while having a significantly lower atom economy due to the stoichiometric use of isopropanol as a hydride donor, remains a valuable alternative. Its key advantage is the use of a cheap, environmentally benign metal catalyst and its exceptional chemoselectivity, which can be crucial when other reducible functional groups are present in a more complex substrate. wikipedia.orgnih.gov The choice between these routes would ultimately depend on the specific requirements of the synthesis, such as scale, cost, desired purity, and the presence of other functional groups on the molecule.

Chemical Reactivity and Transformation Studies of 1 4 Methyl 1,3 Thiazol 2 Yl Ethan 1 Ol

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation to Carbonyls)

The secondary hydroxyl group in 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a versatile functional handle for a variety of chemical transformations.

Esterification: The conversion of the alcohol to an ester can be achieved through reaction with carboxylic acids or their derivatives. Standard esterification methods, such as the Fischer esterification involving a carboxylic acid and an acid catalyst, can be employed. medcraveonline.comyoutube.com For milder conditions, acyl chlorides or anhydrides can be reacted with the alcohol in the presence of a base like pyridine or triethylamine. These reactions are often high-yielding and allow for the introduction of a wide array of R-groups, modifying the compound's physical and biological properties.

Etherification: Synthesis of ethers from this compound can be accomplished via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is fundamental for creating ether linkages.

Oxidation to Carbonyls: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(4-methyl-1,3-thiazol-2-yl)ethanone. scbt.com A variety of oxidizing agents can be used to achieve this transformation. youtube.comdocbrown.info Mild oxidizing agents like pyridinium chlorochromate (PCC) or reagents used in Swern and Dess-Martin periodinane oxidations are effective for this conversion with minimal side reactions. organic-chemistry.orggoogle.com Stronger oxidizing agents, such as potassium dichromate in acidic solution, are also capable of oxidizing secondary alcohols to ketones. chemguide.co.uk The reaction typically stops at the ketone stage as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. chemguide.co.uk

| Reagent Class | Specific Reagent(s) | Product | Conditions |

|---|---|---|---|

| Chromium-Based | Pyridinium chlorochromate (PCC) | Ketone | Anhydrous, CH₂Cl₂ |

| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Ketone | Heating/Reflux | |

| DMSO-Activated | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Ketone | Low temperature (-78 °C) |

| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | Ketone | Room temperature, CH₂Cl₂ |

Transformations of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle, which confers it significant stability. However, it can undergo specific transformations. Thiazoles are generally subject to electrophilic substitution, though they are less reactive than benzene. The electron-withdrawing nature of the nitrogen atom directs substitution patterns. Furthermore, the thiazole ring can participate in cycloaddition reactions, typically under forcing conditions due to its aromaticity. nih.gov Ring-opening and ring-transformation reactions can also occur, often initiated by attack at the sulfur atom or by cleavage of the C-S or C-N bonds, sometimes facilitated by photochemical energy. nih.govrsc.orgresearchgate.net For instance, photochemical irradiation of 2-amino-4-methylthiazole has been shown to induce cleavage of the C-S and C-N bonds, leading to various ring-opened products. nih.gov

Derivatization Strategies for Analogues and Probes

This compound serves as a valuable scaffold for the synthesis of analogues and molecular probes, particularly in the development of biologically active compounds. mdpi.comurfu.ru The thiazole nucleus is a key component in many pharmacologically active agents. nih.gov

Derivatization strategies often focus on modifying the hydroxyl group or using it as a linking point.

Ester and Ether Formation: As detailed in section 3.1, creating a library of ester or ether derivatives is a common strategy to explore structure-activity relationships (SAR).

Hydrazone Synthesis: The ketone product, 1-(4-methyl-1,3-thiazol-2-yl)ethanone, can be condensed with various hydrazines to form thiazole-hydrazone conjugates. Hydrazones are known to be pharmacologically active and this strategy introduces new functional diversity. urfu.ru

Coupling to Other Heterocycles: The molecule can be linked to other heterocyclic systems, such as thiadiazoles or oxadiazoles, to create hybrid molecules with potentially enhanced biological activity. nih.govnih.govnanobioletters.com This can be achieved by converting the alcohol to a halide or another good leaving group, followed by nucleophilic substitution with a heterocyclic amine or thiol.

Mechanistic Investigations of Key Chemical Conversions

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key reactions can be inferred from well-established organic chemistry principles.

The oxidation of the secondary alcohol to a ketone, for example with chromate reagents, generally proceeds via the formation of a chromate ester intermediate. A base (often water) then removes the proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of the carbon-oxygen double bond. youtube.com

In thiazole ring transformations , mechanistic pathways can be complex. For example, photochemical cleavage may involve high-energy biradical intermediates. nih.gov Tautomerization processes, such as the migration of a proton between the ring nitrogen and an exocyclic amine group in related aminothiazoles, have been studied computationally and show high energy barriers, indicating the stability of specific tautomeric forms. nih.gov In reactions involving the hydroxyl group, such as excited-state intramolecular proton transfer (ESIPT) observed in related hydroxyphenyl benzothiazoles, the solvent can play a crucial role in regulating the reaction mechanism. researchgate.net

Application as a Building Block in Complex Organic Synthesis

The structural components of this compound make it a useful building block for more complex molecular architectures. nih.gov The thiazole ring is a privileged scaffold in medicinal chemistry, and introducing it into larger molecules is a common strategy in drug design.

This compound can be used to synthesize fused heterocyclic systems. For example, derivatives of the thiazole ring can be elaborated to form thiazolo[5,4-d]thiazoles or other polycyclic structures. mdpi.com The hydroxyl group provides a reactive site for connecting the thiazole moiety to other molecular fragments. For instance, after oxidation to the ketone, multi-component reactions like the Ugi reaction could be employed to rapidly build molecular complexity and generate libraries of novel compounds for screening. nih.gov The related compound 1,3-thiazolidine-4-carboxylic acid is recognized as a versatile building block for synthesizing complex heterocyclic systems like pyrrolo[1,2-c]thiazole derivatives. nanobioletters.com

Advanced Spectroscopic and Structural Elucidation of 1 4 Methyl 1,3 Thiazol 2 Yl Ethan 1 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically, nuclei with non-zero spin, such as ¹H and ¹³C).

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

A full NMR characterization of 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol would involve a suite of 1D and 2D experiments to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR: A standard one-dimensional proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Based on the structure, the anticipated signals would include:

A singlet for the thiazole (B1198619) ring proton (H-5).

A quartet for the methine proton (-CH(OH)-).

A doublet for the methyl group attached to the ethyl moiety (-CH₃).

A singlet for the methyl group on the thiazole ring (4-CH₃).

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a signal for each of the six unique carbon atoms in the molecule. The expected resonances would correspond to the two sp²-hybridized carbons of the thiazole ring, the sp³-hybridized methine carbon bearing the hydroxyl group, the sp³-hybridized carbon of the thiazole's methyl group, the sp³-hybridized carbon of the ethyl group's methyl, and the sp²-hybridized carbon at position 2 of the thiazole ring.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. A key correlation would be expected between the methine proton (-CH(OH)-) and the protons of the adjacent methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity of the entire molecular framework, for instance, by showing correlations from the methine proton to carbons within the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is vital for conformational analysis.

Despite the utility of these techniques, specific, published experimental data including chemical shifts and coupling constants for this compound are not available in the reviewed scientific literature.

Conformational Analysis via NMR

The conformation of the side chain relative to the thiazole ring could be investigated using NOESY, which detects through-space interactions. Correlations between the methine proton and the thiazole ring proton (H-5) or the ring's methyl group could indicate preferred rotational conformations. Additionally, analysis of proton-proton coupling constants could provide insights into the dihedral angles and, by extension, the favored rotamers. However, no such conformational studies for this specific molecule have been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and provide a unique "fingerprint" for a molecule.

For this compound, the FT-IR and Raman spectra would be expected to exhibit characteristic bands:

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

C-H Stretches: Absorptions for sp³ C-H bonds (from the methyl and methine groups) would appear just below 3000 cm⁻¹, while the sp² C-H stretch of the thiazole ring would be expected just above 3000 cm⁻¹.

C=N and C=C Stretches: Vibrations associated with the thiazole ring would appear in the 1400-1650 cm⁻¹ region.

C-O Stretch: A strong band for the secondary alcohol C-O bond would be expected in the 1050-1150 cm⁻¹ range.

A detailed analysis of the fingerprint region (below 1500 cm⁻¹) would be unique to this molecule. However, no experimental FT-IR or Raman spectra for this compound have been published in the surveyed literature.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₉NOS), the calculated exact mass is 143.0405.

Electron ionization (EI) mass spectrometry would also reveal the molecule's fragmentation pattern, which is key to confirming its structure. A plausible fragmentation pathway for this molecule would include:

Loss of a methyl group (•CH₃): Alpha-cleavage next to the hydroxyl group could lead to the loss of the terminal methyl group, resulting in a fragment ion at m/z 128.

Formation of an acylium ion: Cleavage of the C-C bond between the alcohol carbon and the thiazole ring could occur.

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols.

Thiazole ring fragmentation: The heterocyclic ring itself can undergo characteristic cleavage to yield smaller fragment ions.

A table summarizing potential fragments is presented below, although it is important to note that this is a theoretical prediction, as experimental mass spectral data for this compound is not available.

| m/z | Possible Fragment | Plausible Origin |

| 143 | [C₆H₉NOS]⁺ | Molecular Ion (M⁺) |

| 128 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl side chain |

| 99 | [C₄H₅S]⁺ or [C₄H₃NS]⁺ | Fragmentation of the thiazole ring |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Cleavage of the side chain |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. A search of crystallographic databases reveals no published crystal structure for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Assignment (If applicable)

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the compound is chiral and exists as a pair of enantiomers, (R)- and (S)-. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying these enantiomers. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

If the enantiomers were resolved, their CD and ORD spectra could be measured. The resulting spectra, often compared with quantum chemical calculations, would allow for the assignment of the absolute configuration (R or S) to each enantiomer. At present, there are no published studies on the enantiomeric resolution or chiroptical properties of this compound.

Computational and Theoretical Chemistry Investigations of 1 4 Methyl 1,3 Thiazol 2 Yl Ethan 1 Ol

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic properties of molecules like 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol. researchgate.net These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state electronic structure and energy.

Density Functional Theory (DFT): This is a widely used method due to its favorable balance of accuracy and computational cost. researchgate.net Functionals such as B3LYP or mPW1PW91 combined with basis sets like 6-311G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic descriptors. nih.gov

Key Energetic and Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and electronic excitability. mdpi.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.net

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazole Analog A | -8.36 | -0.46 | 7.91 |

| Thiazole Analog B | -5.32 | -1.57 | 3.75 |

| Thiazole Analog C | -6.99 | -3.40 | 3.59 |

Data in the table is illustrative, based on typical values found for various thiazole derivatives in the literature and does not represent the specific target compound. mdpi.comnih.govacs.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethanol (B145695) side chain in this compound means it can adopt multiple three-dimensional shapes, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.

This is typically performed by systematically rotating one or more key dihedral (torsion) angles in the molecule and calculating the potential energy at each step. For the target compound, the critical angles would be around the C-C and C-O bonds of the side chain. Plotting the energy as a function of these angles generates a potential energy surface (PES). researchgate.netnih.gov

The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. iu.edu.sa Identifying the global minimum energy conformation is essential, as it represents the most probable structure of the molecule at equilibrium. This information is critical for accurate predictions of other properties, such as spectroscopic parameters and docking poses.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. rsc.org MD simulations solve Newton's equations of motion for a system containing the molecule of interest and a large number of explicit solvent molecules (e.g., water).

For this compound, an MD simulation would reveal:

Conformational Flexibility: How the molecule samples different conformations in solution.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the hydroxyl group of the ethanol side chain and surrounding water molecules. It would also show how water molecules arrange around the hydrophobic methyl group and the thiazole ring.

Stability of Complexes: If the molecule is bound to a target protein, MD simulations can assess the stability of the protein-ligand complex over time, providing a more realistic view than static docking. nih.govresearchgate.net Key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to quantify the stability and flexibility of the complex. rsc.org

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be compared with experimental results to confirm a molecule's structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are used, often in conjunction with a continuum solvent model (like PCM) to account for solvent effects. iu.edu.sa Calculated chemical shifts are typically scaled or referenced against a standard (like Tetramethylsilane, TMS) to improve accuracy. The agreement between predicted and experimental shifts can be excellent, often with root-mean-square deviations (RMSD) below 0.2 ppm for ¹H and 3 ppm for ¹³C. mdpi.com

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. psu.edu The calculation of the Hessian matrix (second derivatives of energy) yields the normal modes of vibration. uit.no Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. scispace.com

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| Thiazole C2 | 170.5 | 171.2 | -0.7 |

| Thiazole C4 | 148.0 | 148.9 | -0.9 |

| Thiazole C5 | 115.2 | 116.0 | -0.8 |

| CH-OH | 65.8 | 66.5 | -0.7 |

| CH₃ (on ethanol) | 23.1 | 23.6 | -0.5 |

| CH₃ (on thiazole) | 17.3 | 17.9 | -0.6 |

This data is purely illustrative to demonstrate the typical accuracy of such predictions. mdpi.comresearchgate.net

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational methods can be used to map out the entire energy profile of a chemical reaction, providing a detailed understanding of the reaction mechanism. For reactions involving this compound, such as its synthesis or metabolic transformation, this involves:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the proposed reaction pathway are optimized.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Specialized algorithms are used to find these structures.

Frequency Analysis: A frequency calculation on the TS structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

Calculating Activation Energy: The difference in energy between the transition state and the reactants gives the activation energy (energy barrier), which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.

Ligand-Target Docking and Molecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target macromolecule, typically a protein. impactfactor.org This method is frequently used in drug discovery to screen virtual libraries of compounds against a specific biological target.

For this compound, the process would involve:

Preparation: Obtaining or generating a 3D structure of the ligand and the target protein.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the active site of the protein, and its conformational and orientational space is explored.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. Lower scores typically indicate better binding. nih.govjpbs.in

Analysis: The best-scoring poses are analyzed to identify key non-covalent interactions, such as hydrogen bonds (e.g., involving the ligand's hydroxyl group), hydrophobic interactions, and π-π stacking with aromatic residues in the protein's active site. nih.govresearchgate.net This provides a structural hypothesis for the molecule's interaction with a biological target, excluding any discussion of specific clinical outcomes.

Structure Activity Relationship Sar and Biological Target Identification Research for 1 4 Methyl 1,3 Thiazol 2 Yl Ethan 1 Ol Analogues

Rational Design Principles for Analogues based on the 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol Scaffold

The design of novel compounds based on the this compound structure employs several established medicinal chemistry principles to optimize biological activity. These strategies aim to enhance target affinity, selectivity, and pharmacokinetic properties by systematically modifying the core scaffold.

Key rational design principles include:

Molecular Hybridization: This approach involves combining the thiazole (B1198619) core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net For instance, pyridazinone-thiazole hybrids have been developed as anticonvulsant agents. nih.gov This strategy aims to fit imperative pharmacophoric groups into a single, distinct scaffold. researchgate.net

Bioisosteric Replacement: In this strategy, certain functional groups or substructures are replaced with others that have similar physical or chemical properties, with the goal of improving the compound's biological profile. The 1,3,4-thiadiazole (B1197879) ring, for example, is a well-known bioisostere of the thiazole heterocycle and has been used to develop compounds with a wide array of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com

Combination of Bioactive Substructures: This principle involves synthesizing derivatives that incorporate multiple substructures known to contribute to a specific biological effect. This method has been used to develop novel 4-methyl-1,2,3-thiadiazole (B96444) derivatives with potential pesticidal activities by combining different active fragments in a single molecule via multicomponent reactions like the Ugi reaction. nih.gov

Structure-Based Design: Utilizing computational tools like molecular docking, researchers can design analogues that are predicted to have improved binding affinity for a specific biological target. academie-sciences.fr This was the basis for developing new cholinesterase inhibitors, inspired by the structure of the drug Acotiamide, which also contains a 1,3-thiazole nucleus. academie-sciences.fr By analyzing the structure of the target's active site, modifications can be rationally introduced to the thiazole scaffold to enhance interactions. academie-sciences.fr

These design principles are systematically applied to explore the chemical space around the this compound scaffold, leading to the generation of diverse libraries of compounds for biological screening.

Table 1: Rational Design Strategies for Thiazole Analogues

| Design Principle | Example Application | Resulting Scaffold/Analogue Type | Target Biological Activity |

|---|---|---|---|

| Molecular Hybridization | Combining thiazole with a quinoline (B57606) ring. nih.gov | 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones | Antimicrobial |

| Molecular Hybridization | Integrating thiazole with pyridazinone. nih.gov | Pyridazinone-thiazole hybrids | Anticonvulsant |

| Bioisosteric Replacement | Substituting the thiazole ring with a 1,3,4-thiadiazole ring. nih.gov | 1,3,4-Thiadiazole derivatives | Antimicrobial, Anticancer |

| Combination of Bioactive Substructures | Ugi reaction to combine 4-methyl-1,2,3-thiadiazole with other active groups. nih.gov | 4-methyl-1,2,3-thiadiazole derivatives | Fungicidal, Antiviral |

| Structure-Based Design | Modifying the thiazole nucleus based on the structure of Acotiamide. academie-sciences.fr | Amides, amines, and imines of 1,3-thiazole | Cholinesterase Inhibition |

Investigation of Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)

Understanding how analogues of this compound interact with biological macromolecules at the molecular level is crucial for elucidating their mechanism of action and for rational drug design. Computational techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in this investigation.

Molecular docking studies are widely employed to predict the binding modes and affinities of thiazole derivatives within the active sites of target proteins. semanticscholar.org For instance, docking has been used to gain insight into the stabilizing interactions between 1,3-thiazole derivatives and the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fracademie-sciences.fr These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the inhibitory activity of the compounds. Similarly, docking has been used to analyze the interactions of thiazole derivatives with the active sites of enzymes like α-glucosidase and bacterial proteins, helping to explain their observed biological effects. ekb.egrsc.org

Following docking, MD simulations can be performed on the docked complexes to assess their stability and to further investigate the molecular interactions over time. semanticscholar.orgrsc.org These simulations provide a more dynamic picture of the binding event, helping to confirm the stability of the ligand-protein complex.

Table 2: Examples of Molecular Interactions of Thiazole Analogues

| Thiazole Analogue Class | Biological Target | Key Interactions Observed | Computational Method |

|---|---|---|---|

| Azo-thiazole derivatives | E. coli 1KZN protein | Close binding with the active site. semanticscholar.orgrsc.org | Molecular Docking, Molecular Dynamics |

| 1,3-Thiazole derivatives | Acetylcholinesterase (AChE) | Stabilizing interactions within the active site. academie-sciences.fracademie-sciences.fr | Molecular Docking |

| 1,3-Thiazole derivatives | Butyrylcholinesterase (BChE) | Visualized conformations as inhibitors. academie-sciences.fracademie-sciences.fr | Molecular Docking |

| Hydrazine (B178648) thiazole derivatives | α-Glucosidase | Various interactions along the active sites with varying binding energies. ekb.eg | Molecular Docking |

| Indolizine derivatives | M. tuberculosis GyrB ATPase, CYP121 | Binding capability explored with different molecular targets. mdpi.com | Molecular Docking |

Identification and Validation of Specific Biological Targets in vitro or via Biochemical Assays

The identification of specific biological targets is a critical step in understanding the pharmacological effects of this compound analogues. This process often begins with phenotypic screening, where compounds are tested for their ability to produce a desired biological effect, such as inhibiting microbial growth. researchgate.net Subsequent studies then aim to identify the molecular target responsible for this effect.

For antitubercular drug discovery, a range of potential targets in Mycobacterium tuberculosis (Mtb) have been explored. nih.govresearchgate.net Phenotypic screening of compound libraries has identified thiazole-containing chemotypes with anti-tubercular activity. researchgate.net Resistance studies, where Mtb is exposed to a compound and resistant mutants are isolated and sequenced, have successfully identified the transmembrane protein MmpL3 as a target for some antitubercular compound series. researchgate.net Other validated targets for antibacterial agents include DNA gyrase, an essential enzyme for DNA replication in bacteria. nih.gov

In other therapeutic areas, biochemical assays are used to directly measure the effect of compounds on specific enzymes. For example, various 1,3-thiazole derivatives have been investigated as potent cholinesterase inhibitors, with their activity against AChE and BChE quantified using in vitro enzymatic assays. academie-sciences.fracademie-sciences.fr Similarly, certain hydrazine thiazole analogues were found to be potent contenders against α-glucosidase, with their inhibitory concentration (IC50) determined through biochemical assays and compared to the standard drug acarbose. ekb.eg

Table 3: Validated Biological Targets for Thiazole Analogues

| Analogue Class | Biological Target | Method of Validation/Assay | Finding |

|---|---|---|---|

| Hydrazine thiazole derivatives | α-Glucosidase | In vitro enzyme inhibition assay | Analogue (3) showed potent inhibition with an IC50 of 0.69 µM. ekb.eg |

| 1,3-Thiazole derivatives | Cholinesterases (AChE, BChE) | In vitro enzyme inhibition assay | Correlation found between cholinesterase inhibitory and anti-inflammatory activity. academie-sciences.fracademie-sciences.fr |

| 4-phenyl piperidines, Phenylcyclobutane carboxamides | M. tuberculosis MmpL3 | Isolation and sequencing of resistant mutants. researchgate.net | Mutations in MmpL3 conferred resistance, suggesting it is the target. researchgate.net |

| Fluoroquinolones (contain thiazole-like structures) | M. tuberculosis DNA Gyrase | Biochemical assays (validated target) | This enzyme is a validated target for antibacterial drugs. nih.gov |

| Azo-thiazole derivatives | Staphylococcus aureus | In vitro antibacterial assay (MIC determination) | Compounds 3a and 3c showed notable potency with an MIC of 10 µg/mL. rsc.org |

Elucidation of Mechanistic Insights into Observed Biological Phenomena at a Molecular Level

Mechanistic insights into how thiazole analogues exert their biological effects are primarily derived from identifying their molecular targets and understanding the downstream consequences of modulating those targets.

For instance, the anti-inflammatory activity observed in some 1,3-thiazole derivatives is correlated with their ability to inhibit cholinesterases. academie-sciences.fracademie-sciences.fr The inhibition of these enzymes can modulate inflammatory pathways. This is further supported by findings that the same compounds that inhibit cholinesterases also inhibit the production of pro-inflammatory cytokines like TNF-α in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS). academie-sciences.fracademie-sciences.fr

In the context of infectious diseases, the mechanism of action is often more direct. Thiazole-based compounds that target essential mycobacterial enzymes, such as those involved in maintaining DNA topology (e.g., DNA gyrase, topoisomerase I) or cell wall biosynthesis, disrupt fundamental cellular processes, leading to bacterial death. nih.gov For example, inhibiting mycolic acid synthesis, a crucial component of the Mtb cell wall, compromises the structural integrity of the bacterium, making it a key strategy for antitubercular agents. nih.gov

The antibacterial effect of certain azo-thiazole derivatives has been linked to their interaction with the E. coli 1KZN protein, a 24 kDa domain involved in essential cellular functions. semanticscholar.orgrsc.org Molecular docking studies that show a close binding of these compounds to the active site of the protein are consistent with their observed biological activity, suggesting that inhibition of this protein is the primary mechanism of action. semanticscholar.orgrsc.org

Role of Stereochemistry in Molecular Recognition and Biological Activity (if applicable)

The parent compound, this compound, possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it exists as a pair of enantiomers. For such chiral molecules, stereochemistry can play a pivotal role in biological activity, as biological macromolecules like enzymes and receptors are themselves chiral and often exhibit stereospecific recognition of their ligands.

While specific studies on the stereoisomers of this compound were not found, research on other chiral bioactive compounds provides a strong precedent for the importance of stereochemistry. For example, in a study of 3-Br-Acivicin isomers, the biological activity was found to be highly dependent on the stereochemical configuration. nih.gov The natural (5S, αS) isomers demonstrated significantly greater potency in inhibiting the parasite Plasmodium falciparum compared to their corresponding enantiomers and diastereoisomers. nih.gov This difference in activity suggested that the stereochemistry was critical for recognition by putative cellular transporters and for the inhibition of the target enzyme, PfGAPDH. nih.gov For ester derivatives in that study, the enantiomer of the most active compound was approximately 10-fold less potent. nih.gov

These findings underscore a fundamental principle in medicinal chemistry: the three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets. It is therefore highly probable that the enantiomers of this compound and its chiral analogues would exhibit different biological activities and potencies.

Development of Fluorescent or Affinity Probes based on the Compound's Structure

The thiazole and particularly the benzothiazole (B30560) scaffold, which is an extended aromatic version, are valuable fluorophores used in the development of chemical probes for biological research. researchgate.net These probes are designed to detect and visualize specific biomolecules, ions, or physiological conditions within living systems. researchgate.netnih.gov

Fluorescent Probes: Fluorescent probes based on the thiazole scaffold are designed by decorating the core fluorophore with a chemical group that acts as a recognition site for a specific analyte. researchgate.net Upon binding to the analyte, a change in the probe's fluorescent properties (e.g., a "turn-on" or "turn-off" of fluorescence, or a shift in emission wavelength) occurs, allowing for detection. nih.gov

Several design principles are employed, including:

Intramolecular Charge Transfer (ICT)

Excited-State Intramolecular Proton Transfer (ESIPT)

Aggregation-Induced Emission (AIE)

For example, a benzothiazole-based AIE fluorescent probe was successfully developed for the selective "turn-on" detection of hydrogen peroxide (H2O2) in living cells. nih.gov Another probe, based on 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was created for the highly sensitive imaging of cysteine in cells and in vivo, exhibiting a massive 4725-fold fluorescence enhancement upon reaction. researchgate.net Thiazole Orange (TO), a well-known dye, has been used as a scaffold to create fluorogenic probes for visualizing nucleic acids (DNA and RNA). mdpi.com

Affinity Probes: Affinity-based probes are used to identify the molecular targets of bioactive compounds. These probes typically consist of the bioactive scaffold, a reactive group to covalently bind to the target, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation. This technique, often called Activity-Based Protein Profiling (ABPP), has been applied in tuberculosis research to identify serine hydrolases that are implicated in Mtb growth. nih.gov By using probes, researchers can screen compound libraries to find inhibitors for these newly identified targets, paving the way for new therapeutic strategies. nih.gov

Applications in Chemical Research and Development

Utility as a Chiral Building Block or Resolving Agent in Asymmetric Synthesis

Chiral alcohols are fundamental building blocks in the synthesis of enantiomerically pure organic molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. The stereogenic center in 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol makes it a candidate for use as a chiral building block.

As a Chiral Building Block: Enantiomerically pure forms of this compound could be incorporated into larger, more complex molecules, transferring its chirality to the final product. The thiazole (B1198619) moiety itself is a valuable pharmacophore, and its combination with a chiral side chain could lead to the synthesis of novel therapeutic agents with specific stereochemical requirements for biological activity.

As a Resolving Agent: Chiral alcohols are often employed as resolving agents to separate racemic mixtures of chiral acids or other acidic compounds. The process involves the formation of diastereomeric esters, which can be separated by conventional techniques like crystallization or chromatography. Subsequently, the individual enantiomers of the acid can be recovered. While no studies have specifically reported the use of this compound for this purpose, its chiral nature makes it a plausible candidate for such applications. The effectiveness of a resolving agent depends on its ability to form easily separable diastereomeric derivatives, a property that would need to be empirically determined for this compound.

| Potential Application | Description | Key Structural Feature |

| Chiral Building Block | Incorporation into a target molecule to introduce a specific stereocenter. | Chiral hydroxyl group and thiazole ring. |

| Chiral Resolving Agent | Separation of racemic mixtures of chiral acids through the formation of diastereomeric esters. | Chiral hydroxyl group. |

Integration into Methodological Advancements in Organic Chemistry

The development of new synthetic methodologies is a cornerstone of organic chemistry. Chiral thiazole-containing molecules have been utilized in the development of new catalysts and ligands for asymmetric synthesis.

The nitrogen and sulfur atoms in the thiazole ring of this compound can act as coordination sites for metal centers. This property, combined with the chirality of the side chain, suggests its potential as a chiral ligand in transition-metal-catalyzed asymmetric reactions. Such ligands are crucial for controlling the stereochemical outcome of reactions like asymmetric hydrogenation, oxidation, and carbon-carbon bond formation. The synthesis of a library of such ligands with systematic variations in the thiazole and alcohol moieties could lead to the discovery of highly efficient and selective catalysts for important organic transformations.

Potential in Supramolecular Chemistry or Materials Science

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. The functional groups present in this compound—the hydroxyl group capable of hydrogen bonding and the aromatic thiazole ring capable of π-π stacking—make it an interesting candidate for the construction of supramolecular architectures.

For instance, the self-assembly of this molecule could lead to the formation of chiral gels, liquid crystals, or porous materials. These materials could have applications in areas such as chiral recognition, enantioselective separations, and catalysis. Furthermore, the thiazole ring is known to be a component of some organic semiconductors. While research in this area for this compound is yet to be reported, its structure suggests that it could be a precursor for the synthesis of novel chiral organic electronic materials.

| Field | Potential Application | Relevant Molecular Features |

| Supramolecular Chemistry | Formation of chiral self-assembled structures (e.g., gels, liquid crystals). | Hydrogen bonding (hydroxyl group), π-π stacking (thiazole ring), chirality. |

| Materials Science | Precursor for chiral organic electronic materials. | Thiazole ring (known in organic semiconductors), chirality. |

Future Research Directions and Unexplored Avenues for 1 4 Methyl 1,3 Thiazol 2 Yl Ethan 1 Ol

Emerging Synthetic Methodologies for Enhanced Sustainability and Efficiency

Future synthetic research concerning 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is expected to prioritize green and sustainable chemistry principles. nih.govresearchgate.net Conventional methods for thiazole (B1198619) synthesis often rely on hazardous reagents and produce considerable waste. nih.govresearchgate.net The development of environmentally benign approaches will be a key focus.

Key areas for future investigation include:

Microwave-Assisted and Ultrasound Synthesis : The application of innovative techniques such as microwave irradiation and ultrasound could offer significant advantages in terms of reduced reaction times, increased yields, and scalability. researchgate.netbepls.com

Green Solvents and Catalysts : Research into the use of green solvents and recyclable, eco-friendly catalysts, such as biocatalysts like chitosan (B1678972) hydrogels, could minimize the environmental impact of synthesis. researchgate.netmdpi.com

Multi-component Reactions : One-pot, multi-component reactions are a sustainable methodology that can generate a wide range of biologically active molecules with high efficiency. researchgate.netmdpi.com Developing such a reaction to produce this compound would be a significant step forward.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, scalability. researchgate.netbepls.com | Optimization of reaction conditions for the synthesis of this compound. |

| Ultrasound Synthesis | Enhanced reaction rates, improved yields, energy efficiency. researchgate.net | Exploration of sonochemical methods for the formation of the thiazole ring and subsequent functionalization. |

| Green Solvents | Reduced environmental impact, safer reaction conditions. researchgate.net | Screening of biodegradable and non-toxic solvents for the synthesis of the target compound. |

| Recyclable Catalysts | Cost-effectiveness, waste reduction, improved sustainability. mdpi.commdpi.com | Development of heterogeneous or biocatalysts for the key synthetic steps. |

| Multi-component Reactions | High atom economy, simplified procedures, access to diverse derivatives. researchgate.netmdpi.com | Design of a convergent synthesis of this compound and its analogs. |

Discovery of Novel Reactivity Patterns and Synthetic Transformations

The unique combination of a thiazole ring and a secondary alcohol in this compound opens up possibilities for discovering novel reactivity patterns and synthetic transformations. The thiazole ring itself is known to undergo various reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and oxidation. pharmaguideline.comnih.gov

Future research could explore:

Asymmetric Catalysis : The chiral center at the alcohol-bearing carbon presents an opportunity for developing stereoselective reactions. Future work could focus on the enantioselective synthesis of this compound or its use as a chiral building block.

Novel Cycloaddition Reactions : While thiazoles can participate in cycloadditions, these reactions often require high temperatures. wikipedia.org Research into milder reaction conditions or the use of catalysts could lead to new synthetic routes for more complex heterocyclic systems.

Oxidation and Reduction Chemistry : The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-methyl-1,3-thiazol-2-yl)ethanone, a potentially valuable intermediate. mdpi.com Conversely, the thiazole ring can be reduced, leading to desulfurization and ring-opening under certain conditions. pharmaguideline.com A systematic study of these transformations could yield new synthetic tools.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound and its derivatives, computational modeling can be employed in several key areas.

Future computational studies could focus on:

Reaction Mechanism Elucidation : Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the mechanisms of known and potential reactions, helping to optimize reaction conditions and predict the feasibility of new transformations. researchgate.net

In Silico Screening for Biological Activity : Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound and its derivatives to various biological targets. researchgate.netrsc.orgekb.eg This can help to identify promising candidates for further experimental investigation as potential therapeutic agents. researchgate.net

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is crucial for the early stages of drug discovery. researchgate.netresearchgate.net

| Computational Method | Application in Research | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity. researchgate.net | Optimized synthetic routes and discovery of novel reactions. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. ekb.eg | Identification of potential therapeutic applications. |

| Molecular Dynamics (MD) Simulations | Analysis of the conformational changes and stability of ligand-protein complexes. researchgate.netrsc.org | Deeper understanding of the mechanism of action at a molecular level. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. researchgate.netresearchgate.net | Prioritization of compounds with favorable drug-like properties for synthesis and testing. |

Interdisciplinary Integration into Broader Scientific Challenges

The versatile structure of this compound makes it a candidate for integration into various scientific disciplines beyond traditional organic chemistry. Thiazole derivatives have already shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govfabad.org.trmdpi.com

Potential areas for interdisciplinary research include:

Medicinal Chemistry : The compound could serve as a starting point for the development of new therapeutic agents. fabad.org.tr Its derivatives could be synthesized and screened for a variety of biological activities. nih.govmdpi.com

Materials Science : Thiazole-containing compounds have potential applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as ligands for the synthesis of novel metal-organic frameworks (MOFs). researchgate.net

Chemical Biology : The compound could be functionalized with fluorescent tags or other probes to study biological processes. Its interactions with specific enzymes or receptors could be investigated to elucidate new biological pathways.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry and potential applications of this compound, potentially paving the way for new discoveries in a variety of scientific fields.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol, and how are yields maximized?

The compound can be synthesized via catalytic hydration of alkynes. A method analogous to the synthesis of 1-(p-tolyl)ethan-1-ol involves using iron(II) phthalocyanine (FePC) as a catalyst under aerobic conditions. Key parameters include:

- Catalyst loading : 0.25 mol% FePC (7.1 mg per 0.5 mmol substrate).

- Solvent : Ethanol (3 mL).

- Reaction time : 6–24 hours at room temperature.

- Workup : Extraction with CH₂Cl₂, drying over anhydrous Na₂SO₄, and purification via flash chromatography.

Yields up to 67.8% are achievable, with regioselectivity adhering to Markovnikov’s rule .

Q. How is this compound characterized structurally and chemically?

- ¹H NMR : Peaks at δ 4.75 (q, J = 6.45 Hz, 1H, -CH(OH)-) and δ 1.44 (d, J = 6.3 Hz, 3H, -CH₃) confirm the alcohol and methyl groups. The thiazole ring protons appear as distinct aromatic signals .

- GC analysis : Used to verify purity, with retention times calibrated against standards.

- Solubility : Moderately soluble in polar solvents (e.g., water) and highly soluble in organic solvents like CH₂Cl₂ .

Q. What are the stability considerations for this compound under standard laboratory conditions?

The hydroxyl group renders it reactive under acidic or oxidative conditions. Storage recommendations:

- Temperature : Room temperature in a desiccator.

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Air sensitivity : Stable under inert atmospheres (N₂/Ar) but may oxidize in prolonged exposure to air .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in derivatives of this compound?

- SHELXL : Used for refining crystal structures against high-resolution data. It supports anisotropic displacement parameters and twin refinement, critical for analyzing thiazole ring conformations .

- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize bond-length distortions and hydrogen-bonding networks. Example workflow:

Q. How do reaction conditions influence regioselectivity in derivatization reactions involving this compound?

- Acid-catalyzed dehydration : Favors anti-Markovnikov elimination due to carbocation stability at the thiazole-adjacent carbon.

- Oxidation : Sodium dichromate in acidic conditions converts the alcohol to a ketone (e.g., 1-(4-Methyl-1,3-thiazol-2-yl)ethanone), confirmed by loss of the δ 4.75 ppm peak in ¹H NMR .

- Catalyst choice : Iron(II) vs. iron(III) species alter redox pathways, impacting byproduct formation .

Q. What role does this compound play in medicinal chemistry pipelines, particularly in targeted drug design?

- Building block : Used to synthesize pan-KRAS degraders, as seen in the coupling of its derivatives with pyrrolidine carboxylates.

- Example synthesis :

Q. How can computational tools predict the toxicity or environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.